molecular formula C15H13F3N6O B12627638 C15H13F3N6O

C15H13F3N6O

Cat. No.: B12627638
M. Wt: 350.30 g/mol
InChI Key: YWTCDCJVBVLCKL-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrrolo[2,1-f][1,2,4]triazine core. It has a molecular weight of 350.29853 g/mol .

Preparation Methods

The synthesis of 4-amino-5-(4-aminophenyl)-N-(2,2,2-trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves several steps. The preparation typically starts with the formation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by the introduction of the trifluoromethyl group and the amino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

4-amino-5-(4-aminophenyl)-N-(2,2,2-trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-(4-aminophenyl)-N-(2,2,2-trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 4-amino-5-(4-aminophenyl)-N-(2,2,2-trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide include other pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 4-amino-5-(4-aminophenyl)-N-(2,2,2-trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide lies in its trifluoromethyl group, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C15H13F3N6O

Molecular Weight

350.30 g/mol

IUPAC Name

3-(7H-purin-6-ylamino)-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C15H13F3N6O/c16-15(17,18)9-2-1-3-10(6-9)24-11(25)4-5-19-13-12-14(21-7-20-12)23-8-22-13/h1-3,6-8H,4-5H2,(H,24,25)(H2,19,20,21,22,23)

InChI Key

YWTCDCJVBVLCKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCNC2=NC=NC3=C2NC=N3)C(F)(F)F

Origin of Product

United States

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